N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a methanesulfonyl group attached to the benzothiazole ring and a phenoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenoxybenzamide: The final step involves coupling the methanesulfonylated benzothiazole with 2-phenoxybenzoyl chloride in the presence of a base like pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide
- N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide
Uniqueness
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c1-29(25,26)15-11-12-17-19(13-15)28-21(22-17)23-20(24)16-9-5-6-10-18(16)27-14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJUNCKWXXYMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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